3-Methoxypropyl isocyanide
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Overview
Description
3-Methoxypropyl isocyanide is an organic compound characterized by the presence of an isocyanide functional group attached to a 3-methoxypropyl chain
Mechanism of Action
Target of Action
3-Methoxypropyl isocyanide, also known as 1-isocyano-3-methoxypropane, has been found to inhibit bacterial pathogens by covalently targeting essential metabolic enzymes . The primary targets of this compound are two essential metabolic enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS) . These enzymes play a crucial role in bacterial growth and survival.
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in their function. The compound demonstrates concentration-dependent labeling, covalent binding to the catalytic site of the enzymes, and corresponding functional inhibition . This interaction results in the inhibition of the enzymes, thereby disrupting the metabolic processes they are involved in .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily the fatty acid biosynthetic process and the hexosamine pathway . The compound’s action leads to the destabilization and dysregulation of proteins related to these targeted pathways . The downstream effects of this disruption can lead to the inhibition of bacterial growth.
Pharmacokinetics
It is known that isocyanides, in general, have been erroneously considered either too reactive or metabolically unstable
Result of Action
The result of the action of this compound at the molecular and cellular level is the inhibition of bacterial growth . This is achieved through the compound’s covalent binding to essential metabolic enzymes, leading to their functional inhibition . This disruption of essential metabolic processes can lead to the death of the bacteria.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, certain isocyanides have been shown to exhibit strong antibacterial effects even against Gram-negative bacteria, which are challenging to address due to their largely impermeable double membrane layer . .
Biochemical Analysis
Biochemical Properties
3-Methoxypropyl isocyanide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have covalent modifications of two essential metabolic enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS) at their active site cysteines .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to inhibit bacterial pathogens by covalently targeting essential metabolic enzymes . This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form complexes with π-electron-releasing transition metals . This allows it to undergo 1,1-migratory insertions into either σ- or π-bonds . It also has the ability to form an imidoyl radical intermediate upon the addition of a radical species to isocyanide .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that the effects of isocyanides can vary with different dosages
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown to covalently modify two essential metabolic enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS) at their active site cysteines .
Subcellular Localization
The localization of proteins and other biomolecules can be influenced by various factors, including targeting signals and post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxypropyl isocyanide can be synthesized through various methods. One common approach involves the dehydration of formamides. For instance, the formamide derivative of 3-methoxypropylamine can be dehydrated using phosphorus oxychloride in the presence of a tertiary amine like triethylamine . This reaction typically requires cooling to control the exothermic nature of the process .
Industrial Production Methods: Industrial production of this compound often involves similar dehydration reactions but on a larger scale. The use of continuous flow reactors and advanced distillation techniques ensures high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxypropyl isocyanide undergoes various types of reactions, including:
Nucleophilic Attack: The isocyanide carbon can act as a nucleophile, attacking electrophilic centers.
Electrophilic Addition: The isocyanide carbon can also act as an electrophile, reacting with nucleophiles.
Oxidation and Reduction: Isocyanides can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Lewis Acids: Catalysts like titanium tetrachloride are often used in isocyanide insertion reactions.
Transition Metals: Palladium and other transition metals facilitate various isocyanide-based transformations.
Major Products:
Scientific Research Applications
3-Methoxypropyl isocyanide has diverse applications in scientific research:
Chemistry: It is extensively used in multicomponent reactions to synthesize heterocycles and other complex molecules.
Biology: Isocyanides have shown potential as antimicrobial agents by targeting essential metabolic enzymes.
Medicine: Research is ongoing to explore the therapeutic potential of isocyanide derivatives.
Industry: Used in the synthesis of polymers and other industrially relevant materials.
Comparison with Similar Compounds
- Methyl Isocyanide
- Ethyl Isocyanide
- Phenyl Isocyanide
Comparison: 3-Methoxypropyl isocyanide is unique due to its methoxypropyl chain, which imparts different steric and electronic properties compared to simpler isocyanides like methyl or ethyl isocyanide. This uniqueness can influence its reactivity and the types of products formed in multicomponent reactions .
Properties
IUPAC Name |
1-isocyano-3-methoxypropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-6-4-3-5-7-2/h3-5H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTGKQZNHIWLOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42563-58-6 |
Source
|
Record name | 1-isocyano-3-methoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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